molecular formula C19H16N4O7 B14496501 2-Benzyl-3-methylpyridine;2,4,6-trinitrophenol CAS No. 63065-78-1

2-Benzyl-3-methylpyridine;2,4,6-trinitrophenol

Cat. No.: B14496501
CAS No.: 63065-78-1
M. Wt: 412.4 g/mol
InChI Key: DOOBYQNWFOTKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-3-methylpyridine;2,4,6-trinitrophenol is a compound that combines the structural features of both 2-benzyl-3-methylpyridine and 2,4,6-trinitrophenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-methylpyridine;2,4,6-trinitrophenol typically involves the reaction of 2-benzyl-3-methylpyridine with 2,4,6-trinitrophenol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-methylpyridine;2,4,6-trinitrophenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyridine and phenol derivatives .

Scientific Research Applications

2-Benzyl-3-methylpyridine;2,4,6-trinitrophenol has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-methylpyridine;2,4,6-trinitrophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-3-methylpyridine;2,4,6-trinitrophenol is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications, making it a valuable compound for research and development .

Properties

CAS No.

63065-78-1

Molecular Formula

C19H16N4O7

Molecular Weight

412.4 g/mol

IUPAC Name

2-benzyl-3-methylpyridine;2,4,6-trinitrophenol

InChI

InChI=1S/C13H13N.C6H3N3O7/c1-11-6-5-9-14-13(11)10-12-7-3-2-4-8-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-9H,10H2,1H3;1-2,10H

InChI Key

DOOBYQNWFOTKRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)CC2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.